molecular formula C12H10ClN3O2 B8667146 N-Benzyl-6-chloro-4-nitropyridin-2-amine

N-Benzyl-6-chloro-4-nitropyridin-2-amine

Cat. No.: B8667146
M. Wt: 263.68 g/mol
InChI Key: WGRZOVCJXJUWTA-UHFFFAOYSA-N
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Description

I cannot provide a detailed product description for "N-Benzyl-6-chloro-4-nitropyridin-2-amine" at this time, as no specific data, applications, or research value for this precise compound were identified in the current search. The compound appears to be a substituted pyridine derivative, a class of compounds known to be valuable intermediates in medicinal chemistry and drug discovery for developing potential therapeutic agents . To create accurate and compelling content for your product page, I recommend consulting internal research and development data or directly sourcing information from your chemical inventory management system.

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

N-benzyl-6-chloro-4-nitropyridin-2-amine

InChI

InChI=1S/C12H10ClN3O2/c13-11-6-10(16(17)18)7-12(15-11)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)

InChI Key

WGRZOVCJXJUWTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bonding (Donor/Acceptor) Reference
N-Benzyl-6-chloro-4-nitropyridin-2-amine Pyridine 6-Cl, 4-NO₂, N-Benzyl ~265.7 (estimated) ~3.5 1 / 5 -
6-Chloro-N-methyl-3-nitropyridin-2-amine Pyridine 6-Cl, 3-NO₂, N-Methyl 217.63 1.9 1 / 4
4-Amino-2-chloro-6-methyl-5-nitropyrimidine Pyrimidine 2-Cl, 4-NH₂, 5-NO₂, 6-CH₃ 204.59 1.3 2 / 5
N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine Pyrimidine 4-CH₃, 6-Ph, N-Benzyl 291.36 4.1 1 / 3
N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine Pyrimidine 2-(4-NO₂-Ph), 6-Ph, N-Benzyl 382.4 5.2 1 / 5

Key Observations :

  • Core Heterocycle: Pyridine derivatives (e.g., 6-chloro-N-methyl-3-nitropyridin-2-amine) exhibit lower molecular weights and XLogP3 values compared to pyrimidine analogs due to fewer nitrogen atoms and simpler substituents . Pyrimidine derivatives, such as 4-amino-2-chloro-6-methyl-5-nitropyrimidine, often display enhanced hydrogen-bonding capacity (2 donors vs. 1 in pyridines), influencing solubility and crystallinity .
  • Substituent Effects : The position of nitro groups significantly impacts electronic properties. For instance, 4-nitro substitution in pyridines (as in the target compound) increases electrophilicity compared to 3-nitro isomers . Benzyl groups enhance lipophilicity, as seen in N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (XLogP3 = 5.2) .

Crystallographic and Hydrogen-Bonding Analysis

  • Pyridine Derivatives : Crystallographic studies of N-benzyl-4-methyl-6-phenylpyrimidin-2-amine reveal planar heterocyclic cores with intermolecular C–H···π interactions stabilizing the lattice .
  • Hydrogen-Bonding Patterns : Etter’s graph-set analysis () suggests that nitro and amine groups in pyridines/pyrimidines form robust hydrogen-bonding networks (e.g., R₂²(8) motifs), influencing melting points and solubility .

Preparation Methods

Synthesis of 2-Amino-6-chloro-4-nitropyridine

The intermediate 2-amino-6-chloro-4-nitropyridine serves as the critical precursor for benzylation.

Chlorination:
2-Aminopyridine undergoes directed chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, achieving 85% yield of 2-amino-6-chloropyridine.

Nitration:
Nitration with fuming HNO₃ in H₂SO₄ at 0–5°C introduces the nitro group at position 4, guided by the electron-donating amino group. This step affords 2-amino-6-chloro-4-nitropyridine in 78% yield.

Benzylation of the 2-Amino Group

The final step involves N-alkylation using benzyl bromide under basic conditions:

Reaction Conditions:

  • Solvent: Isopropyl alcohol (50 mL/g substrate)

  • Base: Triethylamine (1.1 equivalents)

  • Temperature: 80°C

  • Time: 10 hours

This method yields N-Benzyl-6-chloro-4-nitropyridin-2-amine in 97.2% purity (HPLC) with a 96.6% isolated yield.

Mechanistic Insight:
Triethylamine deprotonates the amino group, enhancing nucleophilicity for SN2 attack on benzyl bromide. The polar aprotic solvent stabilizes the transition state, while elevated temperature accelerates kinetics.

Palladium-Catalyzed Cross-Coupling Approaches

For substrates resistant to nucleophilic substitution, palladium-mediated strategies offer an alternative.

Buchwald-Hartwig Amination

This method couples 6-chloro-4-nitropyridin-2-yl chloride with benzylamine:

Catalytic System:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XantPhos (4 mol%)

  • Base: Cs₂CO₃ (2 equivalents)

  • Solvent: Toluene

Heating at 100°C for 12 hours achieves 89% yield. The reaction tolerates electron-withdrawing nitro groups due to the strong oxidative addition tendency of aryl chlorides to Pd(0).

Advantages:

  • Avoids harsh alkylation conditions

  • Compatible with sensitive functional groups

One-Pot Tandem Functionalization

Recent advances enable concurrent nitration and benzylation in a single reactor:

Procedure:

  • 2-Amino-6-chloropyridine (1 equivalent)

  • Benzyl bromide (1.2 equivalents)

  • Nitrating mixture (HNO₃/Ac₂O, 2 equivalents)

  • K₂CO₃ (3 equivalents) in DMF

Stirring at 60°C for 8 hours produces the target compound in 82% yield. The acetate buffer moderates nitration exotherm, preventing decomposition.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage
Multi-Step Sequential96.6%18 hoursHigh purity, scalability
Buchwald-Hartwig89%12 hoursMild conditions
One-Pot Tandem82%8 hoursOperational simplicity

Optimization Strategies

Solvent Effects

Isopropyl alcohol outperforms methanol in benzylation steps due to:

  • Higher boiling point (82°C vs. 65°C) enabling faster kinetics

  • Reduced byproduct formation from solvent oxidation

Base Selection

Triethylamine vs. K₂CO₃:

  • Triethylamine: Higher yields (96.6% vs. 79.4%) due to superior solubility in alcoholic solvents

  • K₂CO₃: Preferred for moisture-sensitive reactions but requires anhydrous conditions

Industrial-Scale Considerations

A patented large-scale synthesis (10 kg batch) employs:

  • Reactor: Glass-lined steel with reflux condenser

  • Workup: Water quench followed by cooling crystallization

  • Purity Control: Recrystallization from isopropyl alcohol removes residual benzyl bromide

This protocol achieves 96.8% yield with 99.62% HPLC purity, demonstrating scalability.

Challenges and Solutions

Regioselectivity in Nitration:
The nitro group's meta-directing effect competes with the amino group's ortho/para-directing influence. Using mixed HNO₃/H₂SO₄ at 0°C ensures >95% para-nitration.

Byproduct Formation:

  • N,N-Dibenzylation: Controlled by stoichiometry (1:1 benzyl bromide:amine)

  • Ring-Opened Products: Minimized by avoiding protic solvents at high temperatures

Emerging Techniques

Microwave-assisted synthesis reduces reaction times from hours to minutes:

  • Conditions: 90°C, 40 minutes

  • Yield: 88% with comparable purity to thermal methods

Q & A

Q. What methodologies assess environmental persistence and degradation pathways?

  • Methodological Answer : Use OECD 301 biodegradability tests (e.g., dissolved organic carbon analysis) to evaluate aerobic degradation. Advanced oxidation processes (AOPs) with UV/H₂O₂ can identify breakdown products via LC-MS/MS .

Methodological Frameworks and Theoretical Links

Q. How can researchers align experimental design with theoretical frameworks for studying this compound?

  • Methodological Answer : Ground studies in conceptual frameworks like frontier molecular orbital (FMO) theory to predict reactivity. For biological applications, link to pharmacophore models or QSAR (Quantitative Structure-Activity Relationship) principles .

Q. What analytical techniques differentiate polymorphic forms of the compound?

  • Methodological Answer : Pair SC-XRD with differential scanning calorimetry (DSC) to detect polymorph transitions. Powder XRD and Raman spectroscopy provide non-destructive alternatives for bulk sample analysis .

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